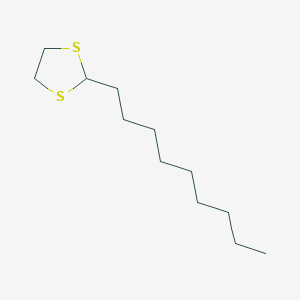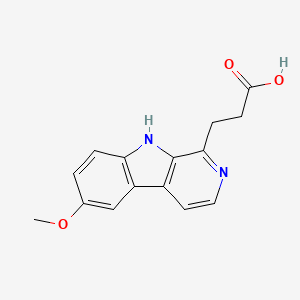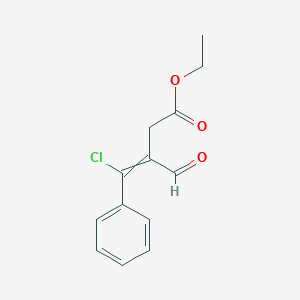
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C16H17N It features a methyl group attached to the fourth position of an aniline ring, with a 3-phenylprop-2-en-1-yl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and cinnamyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-Methylaniline is dissolved in an appropriate solvent like ethanol or dichloromethane. Cinnamyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylprop-2-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated or alkylated aromatic compounds.
科学的研究の応用
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its structural properties.
作用機序
The mechanism by which 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Contains a triple bond instead of a double bond in the phenylpropyl group.
4-Methyl-N-(3-phenylpropyl)aniline: Saturated version with single bonds in the phenylpropyl group.
Uniqueness
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both a methyl group on the aniline ring and a phenylprop-2-en-1-yl group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
127598-83-8 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
4-methyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
InChIキー |
XCQQNUAZHXOTJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


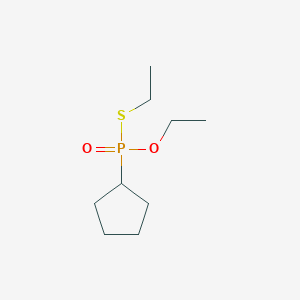
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
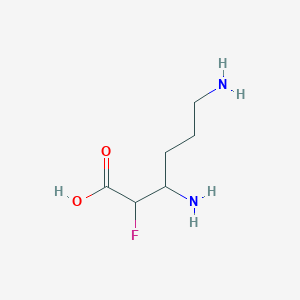

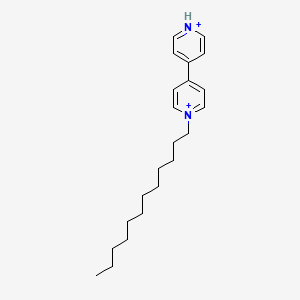
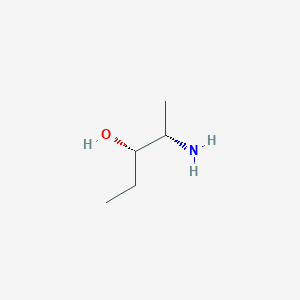
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
